beta-Methoxyphenethylamine hydrochloride beta-Methoxyphenethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 62064-68-0
VCID: VC4117267
InChI: InChI=1S/C9H13NO.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H
SMILES: COC(CN)C1=CC=CC=C1.Cl
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66 g/mol

beta-Methoxyphenethylamine hydrochloride

CAS No.: 62064-68-0

Cat. No.: VC4117267

Molecular Formula: C9H14ClNO

Molecular Weight: 187.66 g/mol

* For research use only. Not for human or veterinary use.

beta-Methoxyphenethylamine hydrochloride - 62064-68-0

Specification

CAS No. 62064-68-0
Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
IUPAC Name 2-methoxy-2-phenylethanamine;hydrochloride
Standard InChI InChI=1S/C9H13NO.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9H,7,10H2,1H3;1H
Standard InChI Key JREVOOJPTXLMHM-UHFFFAOYSA-N
SMILES COC(CN)C1=CC=CC=C1.Cl
Canonical SMILES COC(CN)C1=CC=CC=C1.Cl

Introduction

Chemical Identity and Structural Properties

Beta-methoxyphenethylamine hydrochloride, systematically named 2-methoxy-2-phenylethanamine hydrochloride, belongs to the class of arylalkylamines. Its molecular structure consists of a benzene ring attached to an ethylamine backbone, with a methoxy group substituted at the beta carbon (Figure 1). The hydrochloride salt enhances its stability and solubility in aqueous environments .

Molecular and Structural Data

PropertyValueSource
Molecular FormulaC₉H₁₄ClNOPubChem
Molecular Weight187.66 g/molPubChem
CAS Registry Number62064-68-0PubChem
IUPAC Name2-methoxy-2-phenylethanamine; hydrochloridePubChem
SMILES NotationCOC(CN)C1=CC=CC=C1.ClPubChem
InChI KeyJREVOOJPTXLMHM-UHFFFAOYSA-NPubChem

The compound’s crystalline structure and hydrogen-bonding patterns have been partially characterized, though detailed X-ray crystallography data remain limited .

Synthesis and Production

Synthetic Routes

Beta-methoxyphenethylamine hydrochloride is typically synthesized through a multi-step process:

  • Methoxylation of Phenethylamine: Starting with phenethylamine, methoxy groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability .

Alternative routes involve reductive amination of beta-methoxyacetophenone, followed by acidification. Industrial-scale production optimizes reaction conditions (e.g., temperature, catalyst selection) to achieve yields exceeding 80% .

Pharmacological Profile

Mechanism of Action

While direct studies on beta-methoxyphenethylamine hydrochloride are sparse, its structural analogs, such as 4-methoxyphenethylamine, exhibit interactions with monoamine oxidase (MAO) and trace amine-associated receptors (TAARs) . These receptors modulate neurotransmitter systems, including dopamine and serotonin, suggesting potential neuroactive properties .

Metabolic Pathways

In vitro studies propose that beta-methoxyphenethylamine may undergo hepatic metabolism via:

  • O-Demethylation: Catalyzed by cytochrome P450 enzymes, producing phenolic metabolites.

  • Conjugation: Glucuronidation or sulfation for renal excretion .

Applications in Research

Biochemical Studies

Beta-methoxyphenethylamine hydrochloride serves as a reference standard in chromatographic analyses due to its distinct UV-Vis absorption profile (λₘₐₓ = 280 nm) . Its stability under acidic conditions makes it suitable for electrophoretic separation techniques.

Material Science

Polymer composites incorporating beta-methoxyphenethylamine derivatives demonstrate enhanced electrochemical properties, enabling applications in biosensor development . For example, poly(4-methoxyphenethylamine) films facilitate oligonucleotide-DNA hybridization on graphite electrodes, a critical step in genosensor fabrication .

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